![molecular formula C27H36N10O10 B021965 Extracellular Death Factor CAS No. 960129-66-2](/img/structure/B21965.png)
Extracellular Death Factor
Overview
Description
Synthesis Analysis
EDF is a pentapeptide with the sequence NNWNN in Escherichia coli. It is associated with the cell death process mediated by the toxin-antitoxin system mazEF. The synthesis of EDF involves the assembly of its constituent amino acids, with tryptophan being a key residue contributing to its functional activities, especially in scavenging hydroxyl radicals (Yan et al., 2015).
Molecular Structure Analysis
The molecular structure of EDF, a linear pentapeptide, is crucial for its function. The arrangement of its amino acids, particularly the central tryptophan, plays a significant role in its biological activities. This structure is essential for its interaction with other molecules and its ability to participate in the bacterial cell death processes (Kolodkin-Gal et al., 2007).
Chemical Reactions and Properties
EDF exhibits antioxidant and free radical-scavenging activities, protecting cellular components such as proteins, lipids, and DNA from oxidative damage. Its chemical properties enable it to interact with reactive oxygen species (ROS), mitigating their harmful effects and participating in the regulation of cell death and survival mechanisms (Gao et al., 2010).
Scientific Research Applications
Antibiotic Resistance : Yan et al. (2015) found that EDF in Escherichia coli protects against bactericidal antibiotics by scavenging hydroxyl radicals, which may contribute to drug resistance (Yan et al., 2015).
Cancer Research : Hayes (2011) reported that the quorum-sensing peptide EDF activates an endoribonuclease toxin, potentially causing apoptosis in cancer cells (Hayes, 2011).
Oxidative Stress and Cell Death : Gao et al. (2010) observed that EDF in Escherichia coli exhibits antioxidant and free radical-scavenging activities, suggesting dual roles during programmed cell death (Gao et al., 2010).
MazEF-mediated Cell Death : Kolodkin-Gal et al. (2007) described EDF as a linear pentapeptide crucial for mazEF-mediated cell death in Escherichia coli, with each amino acid playing a significant role in its activity (Kolodkin-Gal et al., 2007).
Cell Viability : Meredith et al. (1993) noted that the extracellular matrix (ECM) is vital for maintaining cell viability and preventing programmed cell death in various cell types (Meredith et al., 1993).
Neuroprotection : Gozes and Brenneman (1996) discovered ADNF, a protein in extracellular astroglial cells, providing neuroprotection against various toxins and offering potential for drug development against neurodegeneration (Gozes & Brenneman, 1996).
Cell Death Imaging and Therapeutics : Smith and Smith (2012) discussed how molecular probes targeting cell death biomarkers can enable accurate cell death imaging and targeted therapeutic treatments (Smith & Smith, 2012).
Mechanism of Action
Target of Action
The primary target of the Extracellular Death Factor (EDF) is the mazEF toxin-antitoxin system in Escherichia coli . The mazEF system consists of two genes: mazF
, which encodes a stable toxin, MazF, and mazE
, which encodes a labile antitoxin, MazE . MazE prevents the lethal effect of MazF .
Mode of Action
EDF, a linear pentapeptide with the sequence NNWNN , acts as a signal molecule in a mixed population . It participates in the cell death process mediated by the mazEF system . EDF can inhibit the formation of the MazEF complex, thereby enhancing the endoribonucleolytic activity of MazF .
Biochemical Pathways
The mazEF system is a key player in the biochemical pathway influenced by EDF . MazF is a sequence-specific endoribonuclease that preferentially cleaves single-stranded mRNAs at ACA sequences . MazE counteracts the action of MazF . Any stressful condition that prevents the expression of the chromosomally borne mazEF module will lead to the reduction of MazE in the cell, permitting toxin MazF to act freely .
Pharmacokinetics
It is known that edf is sensitive to extreme ph, high temperatures, and other stressful conditions . These factors can influence the bioavailability of EDF.
Result of Action
The action of EDF leads to the activation of the mazEF system, which in turn triggers a programmed cell death in a subset of cells . This results in a significant reduction in population size in E. coli cultures .
Action Environment
The production and response of EDF are influenced by various environmental factors . For instance, inducing mazEF by subjecting the cultures to a high temperature or to the chemical inhibitors of transcription and/or translation led to an intermediate level of EDF production . Furthermore, significant strain differences in EDF production and response explain variations in the induction of mazEF-mediated cell death .
Future Directions
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOUINQUDZPAL-HILJTLORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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